![molecular formula C20H28N2OS B6041230 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041230.png)
2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
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Overview
Description
2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane, also known as BMT-7, is a compound that has been recently discovered to have potential therapeutic effects in various scientific research studies. It belongs to the class of spirocyclic compounds and has been synthesized using different methods.
Scientific Research Applications
2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have potential therapeutic effects in various scientific research studies. It has been reported to have antitumor, antimicrobial, and antiparasitic activities. In addition, 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have neuroprotective effects and can improve memory and learning in animal models.
Mechanism of Action
The mechanism of action of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been reported to act as a DNA intercalator and can induce DNA damage in cancer cells. 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has also been found to inhibit the growth of bacteria and parasites by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have both biochemical and physiological effects. It has been reported to increase the level of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has also been found to increase the level of acetylcholine in the brain, leading to improved memory and learning in animal models.
Advantages and Limitations for Lab Experiments
2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in good yields. In addition, 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have low toxicity in animal models, making it a promising candidate for further research. However, the limitations of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane include its poor solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One direction is to study its antitumor effects in more detail and to investigate its potential as a cancer therapy. Another direction is to study its neuroprotective effects and to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the mechanism of action of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane and to optimize its synthesis method to improve its stability and solubility.
Synthesis Methods
2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with 2-bromoethylamine hydrobromide followed by the reaction with 2-methoxyethylamine and sodium hydride. Another method involves the reaction of 2-mercaptobenzothiazole with 2-bromoethylamine hydrobromide followed by the reaction with 2-methoxyethanol and sodium hydride. Both methods have been reported to yield 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane in good yields.
properties
IUPAC Name |
2-(1-benzothiophen-2-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c1-23-12-11-21-9-4-7-20(15-21)8-10-22(16-20)14-18-13-17-5-2-3-6-19(17)24-18/h2-3,5-6,13H,4,7-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGGMAGHNIDVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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